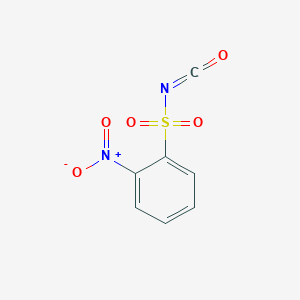

2-Nitrobenzenesulfonyl isocyanate

Description

Properties

CAS No. |

68322-82-7 |

|---|---|

Molecular Formula |

C7H4N2O5S |

Molecular Weight |

228.18 g/mol |

IUPAC Name |

2-nitro-N-(oxomethylidene)benzenesulfonamide |

InChI |

InChI=1S/C7H4N2O5S/c10-5-8-15(13,14)7-4-2-1-3-6(7)9(11)12/h1-4H |

InChI Key |

WUTBRBBUURJOOS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)N=C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-nitrobenzenesulfonyl isocyanate with structurally or functionally related compounds from the evidence (Table 1).

Table 1: Comparative Analysis of this compound and Analogues

Key Findings :

Reactivity :

- The isocyanate group in this compound reacts rapidly with nucleophiles, enabling one-step urea/carbamate formation. In contrast, sulfonyl chlorides (e.g., 2-nitrobenzenesulfonyl chloride) require base catalysts for nucleophilic substitutions .

- Thioamide derivatives (e.g., compound 3 in ) exhibit slower reactivity due to sulfur’s lower electronegativity but show selectivity in metal coordination .

Stability :

- This compound is moisture-sensitive, necessitating anhydrous handling. Sulfonyl chlorides are similarly hydrolytically unstable but less reactive toward atmospheric moisture than isocyanates .

- Chlorinated derivatives (e.g., compound 14 in ) demonstrate enhanced thermal stability due to electron-withdrawing chloro groups .

Applications :

- Isocyanates are preferred in polymer chemistry (e.g., polyurethanes), whereas sulfonyl chlorides dominate in dye intermediates and surfactants due to cost-effectiveness .

- Thioamide variants (e.g., compound 6 in ) are niche in catalysis and medicinal chemistry for their metal-binding capacity .

Research and Market Context

- Market Trends: The global market for sulfonyl chlorides (e.g., 2-nitrobenzenesulfonyl chloride) is projected to grow at a CAGR of 4.2% (2025–2031), driven by agrochemical and pharmaceutical demand .

- Synthetic Challenges : Isocyanates require stringent handling (e.g., inert atmospheres), increasing production costs compared to sulfonyl chlorides or thio derivatives .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-nitrobenzenesulfonyl isocyanate, and how do reaction conditions influence yield and purity?

- Methodology : A common synthesis involves converting sulfonamides to sulfonyl isocyanates via phosgene treatment. For example, 4-chloro-3-nitrobenzenesulfonyl isocyanate was synthesized by reacting 4-chloro-3-nitrobenzenesulfonamide with phosgene and butyl isocyanate, yielding 66% after distillation . Key factors include temperature control (to prevent decomposition) and stoichiometric excess of phosgene to ensure complete conversion. Purity is enhanced by crystallization or chromatographic purification.

Q. How can this compound be characterized using spectroscopic methods?

- Methodology : Infrared (IR) spectroscopy identifies the isocyanate group (sharp ~2250 cm⁻¹ N=C=O stretch). Nuclear Magnetic Resonance (NMR) confirms structural integrity: for example, aromatic protons in the nitrobenzenesulfonyl moiety appear as distinct multiplet signals in the 7.5–8.5 ppm range. Elemental analysis and mass spectrometry further validate molecular composition .

Q. What precautions are critical for handling this compound in laboratory settings?

- Methodology : Use inert atmospheres (e.g., nitrogen/argon) to prevent moisture-induced hydrolysis. Storage at –20°C in sealed, desiccated containers minimizes degradation. Personal protective equipment (gloves, goggles) is essential due to its reactivity with amines and alcohols, which can generate toxic byproducts .

Advanced Research Questions

Q. How can discrepancies in isocyanate quantification be resolved when using indirect GC vs. titration methods?

- Methodology : Indirect GC analysis (e.g., derivatization with n-dibutylamine) offers higher precision due to internal standardization and automated integration, reducing human error. Titration, while simpler, lacks specificity for trace impurities. Cross-validation using both methods is recommended, especially when analyzing thermally labile isocyanates .

Q. What reaction mechanisms govern this compound’s reactivity with nucleophiles?

- Methodology : The electrophilic isocyanate group undergoes nucleophilic attack by amines, alcohols, or thiols, forming ureas, carbamates, or thiocarbamates. Kinetic studies using stopped-flow spectrometry or DFT calculations can elucidate activation barriers. For example, reactions with aminoindanes proceed via a two-step mechanism: rapid adduct formation followed by slower rearrangement .

Q. How does this compound facilitate enzyme immobilization in polymer supports?

- Methodology : The sulfonyl isocyanate reacts with hydroxyl or amine groups on polymers (e.g., polyether resins) to form covalent carbamate linkages. Degree of substitution (D.S.) is quantified via elemental analysis or IR spectroscopy. For instance, grafting onto poly(bisphenol A-co-epichlorohydrin) achieved a D.S. of 0.62, confirmed by IR absorption at 1720 cm⁻¹ (C=O stretch) .

Data Contradictions and Validation

Q. Why do yields vary in sulfonyl isocyanate syntheses, and how can reproducibility be improved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.